2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as ETAA, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied extensively due to its potential use in various scientific research applications. ETAA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The exact mechanism of action of ETAA is not fully understood. However, it is known to modulate various signaling pathways in cells, including the NF-κB pathway, which is involved in inflammation and cell survival. ETAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, ETAA can modulate the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects
ETAA has been shown to have various biochemical and physiological effects, including:
1. Reduction of oxidative stress: ETAA has been shown to reduce oxidative stress in various cell types, including neurons and cancer cells. It works by scavenging free radicals and increasing the activity of antioxidant enzymes.
2. Inhibition of inflammation: ETAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and cancer cells.
3. Modulation of gene expression: ETAA has been shown to modulate the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Advantages and Limitations for Lab Experiments
ETAA has several advantages and limitations for lab experiments. Some of the advantages include:
1. High degree of purity: ETAA can be synthesized with a high degree of purity, which makes it suitable for various lab experiments.
2. Versatility: ETAA has been shown to have various scientific research applications, including neuroprotection, cancer treatment, and anti-inflammatory effects.
3. Low toxicity: ETAA has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
Some of the limitations of ETAA for lab experiments include:
1. Limited availability: ETAA is a synthetic compound that is not readily available commercially, which can limit its use in lab experiments.
2. Lack of clinical data: ETAA has not been tested extensively in clinical trials, which limits its potential use in human applications.
3. Cost: The synthesis of ETAA can be expensive, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on ETAA, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of ETAA in human applications.
2. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of ETAA.
3. Optimization of synthesis: Further optimization of the synthesis of ETAA may lead to more efficient and cost-effective methods of production.
4. Combination therapy: ETAA may have synergistic effects when combined with other compounds, which could lead to more effective treatments for various diseases.
Conclusion
In conclusion, 2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its neuroprotective, anti-inflammatory, and anticancer effects make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in human applications, and to elucidate its exact mechanism of action.
Scientific Research Applications
ETAA has been studied for its potential use in various scientific research applications, including:
1. Neuroprotection: ETAA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It works by reducing oxidative stress and inflammation in the brain, which are common mechanisms of neuronal damage.
2. Cancer treatment: ETAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation.
3. Anti-inflammatory effects: ETAA has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. It works by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-2-7-12-13-10(18-7)11-6(15)5-14-8(16)3-4-9(14)17/h2-5H2,1H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXIBMBRMLDNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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